N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide
Description
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide is a dopamine D4 receptor ligand characterized by a benzamide core linked to a piperazine ring substituted with a 4-fluorophenyl group. This compound belongs to a class of structurally related molecules designed to achieve high affinity and selectivity for the D4 receptor subtype, a target implicated in neuropsychiatric disorders such as schizophrenia and Parkinson’s disease . Its design leverages the piperazine-ethyl-benzamide scaffold, a framework optimized for brain penetration and receptor engagement. Modifications to the arylpiperazine moiety (e.g., halogen substitution) are critical for tuning pharmacological properties, as demonstrated in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-4-2-3-16(15-19)20(25)22-9-10-23-11-13-24(14-12-23)18-7-5-17(21)6-8-18/h2-8,15H,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZCSYORSVGTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized, often starting from ethylenediamine and a suitable dihaloalkane.
Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Attachment of the Ethyl Chain: The resulting compound is further reacted with an ethylating agent, such as ethyl bromide, to attach the ethyl chain.
Coupling with 3-Methoxybenzoyl Chloride: Finally, the ethyl-substituted piperazine is coupled with 3-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide has been studied primarily for its affinity towards dopamine receptors, especially the D4 subtype. The compound exhibits high selectivity and potency, making it a candidate for further research in treating neuropsychiatric disorders.
Dopamine D4 Receptor Affinity
- The compound has shown an IC50 value of approximately 0.057 nM for the dopamine D4 receptor, indicating a strong binding affinity that is over 10,000 times more selective than the D2 receptor . This selectivity is crucial for minimizing side effects commonly associated with less selective dopaminergic agents.
Potential Therapeutic Applications
- Schizophrenia Treatment : Given its selectivity for the D4 receptor, this compound could be explored as a treatment option for schizophrenia, where dopamine dysregulation plays a key role.
- Anxiety Disorders : The modulation of dopamine pathways may also provide therapeutic benefits in anxiety disorders, warranting further investigation into its anxiolytic properties.
Structure-Affinity Relationship Studies
Research has demonstrated that modifications to the piperazine moiety can significantly influence the binding affinity of related compounds to dopamine receptors. A study highlighted the importance of structural variations in achieving desired pharmacological effects .
| Compound | IC50 (nM) | Receptor Selectivity |
|---|---|---|
| This compound | 0.057 | >10,000 (D4 vs. D2) |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 7.8 | Moderate |
Inhibition Studies
Further studies have explored the compound's potential to inhibit specific enzymes linked to neurodegenerative diseases. For instance, research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), suggesting a potential role in treating Alzheimer's disease .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, including:
- Formation of the piperazine ring.
- Introduction of the fluorophenyl group.
- Coupling with the methoxybenzamide moiety.
The molecular formula is , with a molecular weight of 357.4 g/mol .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical profiles of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide are best understood through comparison with structurally analogous compounds. Key analogs include:
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- Structural Difference : Chlorine substituent at the para position of the piperazine phenyl ring vs. fluorine.
- Pharmacology: Exhibits subnanomolar affinity for D4 receptors (Ki ≈ 0.3 nM) with >1,000-fold selectivity over D2 and D3 receptors .
- Physicochemical Properties: Higher lipophilicity (logP ≈ 3.1) compared to the fluorinated analog, which may reduce brain penetration due to increased nonspecific binding .
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7)
- Structural Difference: Replacement of the 4-fluorophenyl group with a 3-cyanopyridinyl moiety.
- Pharmacology: Retains nanomolar D4 affinity (Ki ≈ 1.2 nM) with >100-fold selectivity over D2, D3, 5-HT1A, 5-HT2A, and sigma1 receptors .
- Physicochemical Properties: Optimized logP (2.37–2.55) balances brain penetration and low nonspecific binding.
- In Vivo Performance : Successfully radiolabeled with carbon-11 for PET imaging, showing specific accumulation in D4-rich regions (e.g., primate retina) .
CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide)
- Structural Difference: Incorporates a cyanoquinoline group instead of arylpiperazine.
- Pharmacology: Dual corrector-potentiator activity for ΔF508-CFTR, highlighting the versatility of the benzamide scaffold for non-dopaminergic targets .
- Relevance : Illustrates that structural modifications can redirect activity to unrelated biological pathways, emphasizing the importance of target-specific SAR .
Discussion of Structural and Functional Trends
- However, this may come at the cost of slightly lower D4 affinity, as seen in the chlorophenyl analog’s superior Ki .
- Heterocyclic Replacements: The 3-cyanopyridinyl group in Compound 7 enhances selectivity over serotonin and sigma receptors while maintaining favorable logP, making it superior for imaging applications .
- Piperazine Flexibility : The ethyl linker between benzamide and piperazine is conserved across analogs, underscoring its role in positioning the aryl group for optimal receptor interactions .
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and a methoxybenzamide moiety. The following sections will delve into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Formula: CHFNO
Molecular Weight: 343.42 g/mol
CAS Number: 486393-08-2
Synonyms: CHEMBL154050
Dopamine D4 Receptor Affinity
Research has shown that this compound exhibits significant affinity for the dopamine D4 receptor. A study revealed that the compound's IC value for the D4 receptor was approximately 0.057 nM, indicating very high binding affinity. Furthermore, it showed selectivity over other receptors, such as the dopamine D2 receptor and serotonin 5-HT1A receptors, with a selectivity ratio exceeding 10,000 for D4 versus D2 receptors .
Acetylcholinesterase Inhibition
Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. Such inhibition can enhance cholinergic neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's . Although specific data on this compound's AChE inhibitory activity is not available, its structural similarity to other active piperazine derivatives warrants further investigation.
Study on Dopamine Receptor Binding
In a comparative study of various piperazine derivatives, this compound was highlighted for its exceptional affinity for dopamine receptors. The study utilized radiolabeled binding assays to quantify receptor interactions and established the compound as a lead candidate for further development in treating disorders linked to dopamine dysregulation .
Antiviral Efficacy Assessment
In vitro studies on related benzamide derivatives showed promising results against HBV. These studies typically involve cell lines like HepG2.2.15 to evaluate antiviral efficacy by measuring viral load reduction and assessing cytotoxicity profiles . While direct studies on this compound are necessary, these findings indicate potential avenues for exploration.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving piperazine derivatives and benzamide intermediates. Key steps include coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF (tetrahydrofuran) with triethylamine (Et3N) as a base. Reaction times (e.g., 12 hours at room temperature) and solvent choice (e.g., THF for solubility) critically impact yield. Post-reaction purification via silica gel column chromatography and recrystallization ensures purity .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR in CDCl3 resolves aromatic protons (δ 6.42–7.74 ppm) and piperazine/ethyl backbone signals (δ 2.30–4.28 ppm). ¹³C NMR confirms carbonyl (δ 167.3 ppm) and methoxy (δ 55.6 ppm) groups. MS (ESI) provides molecular ion peaks (e.g., m/z 488.6 [M+H]<sup>+</sup>) .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, THF) is preferred for in vitro assays. Stability studies under varying pH (e.g., pH 7.4 for physiological conditions) and temperature (e.g., −20°C for long-term storage) are essential. Hydrolytic degradation risks require inert atmosphere handling during synthesis .
Advanced Research Questions
Q. How do stereochemical variations in piperazine derivatives affect receptor binding affinity?
- Methodological Answer : Enantiomeric purity (e.g., (S)- vs. (R)-configurations) significantly modulates dopamine or serotonin receptor binding. Chiral HPLC separation and circular dichroism (CD) spectroscopy validate stereochemistry. Computational docking studies (e.g., AutoDock Vina) predict binding poses, while radioligand displacement assays (e.g., using [³H]spiperone) quantify affinity differences .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) assess bioavailability via intravenous/oral administration. Blood-brain barrier (BBB) penetration is evaluated using LC-MS/MS quantification of brain-to-plasma ratios. Metabolite profiling via UPLC-QTOF-MS identifies phase I/II metabolites, with hepatocyte microsomal stability assays predicting hepatic clearance .
Q. How can contradictory data on receptor selectivity be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., CHO cells vs. HEK293 cells). Orthogonal assays (e.g., cAMP accumulation for GPCR activity and β-arrestin recruitment) validate selectivity. Statistical tools like hierarchical clustering or principal component analysis (PCA) differentiate off-target effects .
Methodological Challenges & Solutions
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer : Transitioning from batch to flow chemistry enhances reproducibility. Catalytic methods (e.g., Pd-catalyzed cross-coupling for aryl piperazine intermediates) reduce side products. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .
Q. How are impurities characterized and controlled during synthesis?
- Methodological Answer : LC-MS with charged aerosol detection (CAD) identifies low-abundance impurities (e.g., des-fluoro byproducts). Quality-by-design (QbD) frameworks optimize reaction parameters (e.g., temperature gradients) to suppress impurity formation. Preparative HPLC isolates impurities for structural elucidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
